2-Bromo-3-chloropyridin-4-amine

Descripción general

Descripción

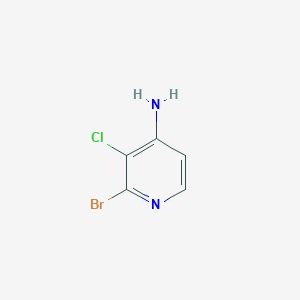

2-Bromo-3-chloropyridin-4-amine (IUPAC name: 3-bromo-2-chloropyridin-4-amine; CAS 215364-85-5) is a halogenated pyridine derivative with the molecular formula C₅H₄BrClN₂ and a molecular weight of 207.46 g/mol . It is a white crystalline powder widely utilized as a synthetic intermediate in pharmaceutical and agrochemical research. The compound’s structure features a pyridine ring substituted with bromine at position 3, chlorine at position 2, and an amino group at position 4, conferring unique electronic and steric properties that influence its reactivity .

Thermo Scientific Chemicals lists its purity as ≥97%, with sensitivity to air and a formula weight of 207.46 g/mol . Its synthesis typically involves bromination of 2-chloropyridin-4-amine using N-bromosuccinimide (NBS) in acetic acid under inert conditions .

Métodos De Preparación

Halogenation of Preformed Pyridine Derivatives

Bromination of 3-Chloro-4-aminopyridine

A direct route involves brominating 3-chloro-4-aminopyridine using N-bromosuccinimide (NBS) in acetic acid under inert atmosphere. The amino group at position 4 directs electrophilic substitution to the ortho and para positions, while the chlorine at position 3 exerts an electron-withdrawing effect, favoring bromination at position 2 .

Procedure :

-

Dissolve 3-chloro-4-aminopyridine (15.56 mmol) in acetic acid (20 mL).

-

Add NBS (1.1 equiv) at 0°C under nitrogen.

-

Stir at 20°C for 1 hour.

-

Remove solvent via rotary evaporation and purify by silica gel chromatography (ethyl acetate/petroleum ether).

Key Data :

This method benefits from mild conditions and high regioselectivity but requires strict moisture exclusion to prevent hydrolysis of the brominating agent .

Chlorination of 2-Bromo-4-aminopyridine

Chlorination at position 3 is achieved using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). The amino group is protected in situ by protonation in acidic media, enabling electrophilic chlorination meta to the bromine .

Procedure :

-

Reflux 2-bromo-4-aminopyridine (10 mmol) with POCl₃ (10 mL) and PCl₅ (1 mmol) for 2 hours.

-

Distill excess POCl₃ under reduced pressure.

-

Quench with ice water and extract with methylene chloride.

Key Data :

This method is scalable but generates corrosive byproducts, necessitating specialized equipment .

Sequential Halogenation and Functional Group Interconversion

Nitration-Reduction Followed by Halogenation

Adapting the nitration-reduction strategy from 2-chloropyridine systems , 4-aminopyridine is nitrated at position 3, reduced to the amine, and subsequently halogenated (Figure 1):

-

Nitration : Treat 4-aminopyridine with HNO₃/H₂SO₄ at 50°C to yield 3-nitro-4-aminopyridine.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

-

Halogenation : Sequential chlorination (POCl₃) and bromination (NBS) introduce substituents at positions 3 and 2.

Key Data :

This route offers flexibility but involves multiple purification steps, reducing overall efficiency .

Cyclization and Ring-Forming Approaches

Hantzsch Dihydropyridine Synthesis

A cyclization strategy constructs the pyridine ring with pre-installed halogens (Figure 2):

-

React malononitrile with acetylacetaldehyde dimethyl acetal in toluene using piperidinium acetate as a catalyst .

-

Chlorinate the intermediate with POCl₃/PCl₅ at 115°C.

-

Brominate using CuBr₂ in acetonitrile at 80°C.

Key Data :

This method avoids competing directing effects but requires precise stoichiometric control .

Comparative Analysis of Synthetic Routes

Table 3 : Efficiency and practicality of methods

| Method | Yield (%) | Cost | Scalability | Regioselectivity |

|---|---|---|---|---|

| Bromination of 3-Cl | 62 | Low | High | High |

| Chlorination of 2-Br | 58–65 | Medium | Moderate | Moderate |

| Nitration-Reduction | 60 | High | Low | High |

| Cyclization | 65 | High | Low | High |

The bromination of 3-chloro-4-aminopyridine (Method 1.1) emerges as the most practical due to its high yield and operational simplicity. Cyclization approaches (Method 3.1) are advantageous for bespoke synthesis but are less cost-effective.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-3-chloropyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, along with bases like potassium carbonate, are commonly used in these reactions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-3-chloropyridin-4-amine is primarily utilized as a building block in organic synthesis. Its halogen substituents enable it to participate in several reactions, such as:

- Nucleophilic Substitution Reactions : The bromine and chlorine atoms can be replaced by various nucleophiles, allowing for the formation of diverse substituted pyridines.

- Coupling Reactions : It can undergo Suzuki-Miyaura coupling reactions to create carbon-carbon bonds with aryl or vinyl boronic acids, leading to complex organic molecules.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Nucleophilic Substitution | Replacement of halogens with nucleophiles | Sodium methoxide or potassium tert-butoxide |

| Suzuki-Miyaura Coupling | Formation of biaryl compounds | Palladium catalysts, potassium carbonate |

Pharmaceutical Development

This compound plays a crucial role in medicinal chemistry as an intermediate for synthesizing biologically active compounds. Its unique structure allows it to interact with various biological targets, making it valuable in drug discovery.

Case Study: CYP1A2 Inhibition

Research has indicated that this compound acts as a CYP1A2 inhibitor , which is significant in pharmacology due to its role in drug metabolism. This inhibition can influence the pharmacokinetics of drugs metabolized by this enzyme, highlighting its potential use in designing drugs that require modulation of CYP1A2 activity.

Agrochemical Applications

In addition to its pharmaceutical applications, this compound is also explored for use in agrochemicals. Its ability to act as a precursor for various agrochemical agents makes it an essential compound in agricultural research.

Material Science

The compound's unique chemical properties enable its use in material science for developing new materials with specific functionalities. Its reactivity allows for modifications that can enhance material properties.

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| 3-Bromo-2-chloropyridin-4-amine | Similar halogen positions but different reactivity | Organic synthesis |

| 4-Amino-3-bromo-2-chloropyridine | Different amino group position | Medicinal chemistry |

The unique substitution pattern of this compound distinguishes it from similar compounds, influencing its reactivity and applications.

Mecanismo De Acción

The mechanism of action of 2-Bromo-3-chloropyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s structure and the nature of the target .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogenated Pyridine Derivatives

Table 1: Key Properties of Selected Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Substituent Positions (Pyridine Ring) | Purity (%) | Key Applications |

|---|---|---|---|---|---|

| 2-Bromo-3-chloropyridin-4-amine | 610277-13-9 | C₅H₄BrClN₂ | Br (C3), Cl (C2), NH₂ (C4) | 98 | Organic synthesis intermediate |

| 3-Bromo-4-chloropyridin-2-amine | 221297-82-1 | C₅H₄BrClN₂ | Br (C3), Cl (C4), NH₂ (C2) | 98 | Pharmaceutical intermediates |

| 4-Bromo-2-chloropyridin-3-amine | 1354021-09-2 | C₅H₄BrClN₂ | Br (C4), Cl (C2), NH₂ (C3) | 95 | Agrochemical research |

| 6-Bromo-2-chloro-4-methylpyridin-3-amine | 1823003-95-7 | C₆H₆BrClN₂ | Br (C6), Cl (C2), NH₂ (C3), CH₃ (C4) | N/A | Experimental synthesis |

Structural and Reactivity Insights :

- Substituent Position Effects: The position of bromine and chlorine significantly alters electronic density. For example, in this compound, the electron-withdrawing Cl at C2 and Br at C3 direct electrophilic substitution to the C5 or C6 positions . In contrast, 3-Bromo-4-chloropyridin-2-amine (Br at C3, Cl at C4) exhibits distinct regioselectivity due to the amino group’s resonance effects at C2 .

Pyrimidine Analogs

Table 2: Comparison with Pyrimidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Ring Type | Melting Point (K) | Key Structural Features |

|---|---|---|---|---|---|

| 5-Bromo-2-chloropyrimidin-4-amine | 64376-18-7 | C₄H₃BrClN₃ | Pyrimidine | 460–461 | Br (C5), Cl (C2), NH₂ (C4) |

| This compound | 215364-85-5 | C₅H₄BrClN₂ | Pyridine | N/A | Br (C3), Cl (C2), NH₂ (C4) |

Key Differences :

- Ring Structure : Pyrimidines (6-membered ring with two nitrogen atoms) exhibit different electronic properties compared to pyridines (one nitrogen). For example, 5-Bromo-2-chloropyrimidin-4-amine forms a planar ring system with Br, Cl, and NH₂ coplanar, enabling extensive hydrogen-bonded networks (N–H···N) that stabilize its crystal lattice .

- Synthesis: Pyrimidine derivatives often require harsher conditions, such as stannous chloride in HCl, compared to pyridine brominations using NBS .

Actividad Biológica

2-Bromo-3-chloropyridin-4-amine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. Its structural characteristics, including the presence of bromine and chlorine substituents along with an amino group, contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C5H4BrClN2

Molecular Weight: 203.45 g/mol

IUPAC Name: this compound

The compound features a pyridine ring substituted at the 2 and 3 positions with bromine and chlorine, respectively, and an amino group at the 4-position. This unique arrangement influences its chemical reactivity and biological properties.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral properties. Notably, it has shown potential inhibitory effects against viral strains such as HIV-1 , suggesting its utility in antiviral drug development. The presence of halogen atoms enhances its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.

Inhibition of CYP1A2

The compound is known to inhibit CYP1A2 , an enzyme involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it essential to consider when developing therapeutic agents that may interact with this metabolic pathway.

The mechanism of action for this compound involves its ability to bind to specific biological targets. Its interactions with viral proteins have been explored to understand its potential as an antiviral agent. Additionally, it participates in nucleophilic substitution reactions due to the presence of halogen atoms, which can be replaced by various nucleophiles under appropriate conditions.

Study on Antiviral Activity

In a study investigating the antiviral properties of various pyridine derivatives, this compound was identified as a weak competitive inhibitor against HIV-1 protease. The study utilized various concentrations of the compound to assess its efficacy, revealing an IC50 value indicative of moderate antiviral activity.

Synthesis and Biological Evaluation

Synthesis methods for this compound typically involve halogenation reactions followed by amination processes. For instance, one method includes the reaction of pyridine derivatives with bromine and chlorine under controlled conditions to yield the desired product. Subsequent biological evaluations have confirmed its potential as a scaffold for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To provide context regarding its biological activity, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 3-Bromo-2-chloropyridin-4-amine | C5H4BrClN2 | Different substitution pattern | Moderate antimicrobial |

| 5-Bromo-3-chloropyridin-4-amine | C5H4BrClN2 | Variation in position of bromine | Weak antiviral |

| 2-Bromo-4-chloropyridin-3-amine | C5H4BrClN2 | Different position of amino group | Potential cytotoxicity |

This table highlights how variations in substitution patterns can influence biological activities, providing insights into how modifications might enhance efficacy or reduce toxicity.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 2-Bromo-3-chloropyridin-4-amine in laboratory settings?

- Methodological Answer : Handling requires strict adherence to GHS safety guidelines. The compound is classified for acute oral toxicity (Category 4), skin irritation (Category 2), severe eye damage (Category 1), and specific target organ toxicity (Category 3). Use PPE, including nitrile gloves and goggles, and work in a fume hood. For spills, neutralize with inert absorbents and dispose of as hazardous waste. Emergency measures include rinsing eyes with water for 15+ minutes and seeking medical attention for ingestion or inhalation .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Use - and -NMR to confirm substitution patterns and amine functionality. For example, the amine proton typically appears as a broad singlet (~δ 5-6 ppm), while aromatic protons resonate between δ 7-8 ppm. Mass spectrometry (HRMS) validates molecular weight (CHBrClN; MW 207.47). IR spectroscopy can identify N-H stretches (~3300 cm) and C-Br/C-Cl vibrations (650-500 cm). X-ray crystallography (via SHELX software) resolves crystal packing and bond angles .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A two-step approach is typical:

- Step 1 : Direct bromination/chlorination of pyridine derivatives. For example, chlorination of 3-bromopyridin-4-amine using Cl gas in DCM under UV light.

- Step 2 : Functional group protection (e.g., Boc-protection of the amine) to prevent side reactions during halogenation. Purification via column chromatography (silica gel, hexane/EtOAc) yields >95% purity. Similar methods are described for related bromo-chloro pyridines in catalogs .

Advanced Research Questions

Q. How do electronic effects of bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl (meta-directing) and Br (ortho/para-directing) groups modulate reactivity. In Suzuki couplings, the C-Br bond (weaker than C-Cl) selectively reacts with arylboronic acids. Computational DFT studies (e.g., using Gaussian) can map charge distribution and predict regioselectivity. Experimental validation involves comparative coupling trials with Pd catalysts (e.g., Pd(PPh)) and monitoring yields via HPLC. Evidence from similar compounds shows Br substituents enhance oxidative addition rates .

Q. What strategies are effective for resolving contradictions in reported synthetic yields of halogenated pyridinamines?

- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or reaction temperature. For example, yields of 7-chloro-N-(4-chloro-3-aminophenyl)quinolin-4-amine varied from 24% to 92% in similar syntheses . To address this:

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent, temperature).

- In-situ Monitoring : Employ Raman spectroscopy to track intermediate formation.

- Statistical Analysis : Apply ANOVA to identify significant factors.

Q. How can SHELX software improve the accuracy of crystal structure determination for this compound?

- Methodological Answer : SHELXL refines X-ray diffraction data by optimizing anisotropic displacement parameters and validating hydrogen bonding. For example:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply twin refinement if twinning is detected (common in halogenated compounds).

- Validation : Check R-factors (<5%) and residual electron density maps. SHELX’s robustness in handling heavy atoms (Br/Cl) ensures precise bond-length analysis .

Q. What mechanistic insights explain the regioselectivity of nucleophilic aromatic substitution in this compound?

- Methodological Answer : The C-2 bromine (para to the amine) is more reactive due to lower bond dissociation energy (BDE) compared to C-3 chlorine. Kinetic studies (e.g., using -NMR with fluorinated nucleophiles) reveal faster substitution at C-2. Computational modeling (e.g., using Schrödinger Suite) calculates transition-state energies, showing lower activation barriers for Br substitution. Experimental evidence from analogous compounds supports this trend .

Propiedades

IUPAC Name |

2-bromo-3-chloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLSHSLJQFMWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355831 | |

| Record name | 2-bromo-3-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610277-13-9 | |

| Record name | 2-bromo-3-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.